molecular formula C7H14O2S B14733602 1lambda~6~-Thiocane-1,1-dione CAS No. 3142-87-8

1lambda~6~-Thiocane-1,1-dione

Cat. No.: B14733602
CAS No.: 3142-87-8
M. Wt: 162.25 g/mol
InChI Key: WWDVSDDDSOGBOK-UHFFFAOYSA-N
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Description

1λ⁶-Thiocane-1,1-dione (CAS 67104-89-6) is a sulfur-containing heterocyclic compound with the molecular formula C₃H₈N₂O₂S and a molecular weight of 136.17 g/mol . Its IUPAC name, 1,2,6-thiadiazinane 1,1-dioxide, reflects a six-membered ring structure containing two nitrogen atoms and one sulfur atom in the sulfone (S=O) configuration. The sulfone group imparts high polarity and oxidation stability, making it distinct from simpler thioethers or sulfoxides.

Properties

CAS No.

3142-87-8

Molecular Formula

C7H14O2S

Molecular Weight

162.25 g/mol

IUPAC Name

thiocane 1,1-dioxide

InChI

InChI=1S/C7H14O2S/c8-10(9)6-4-2-1-3-5-7-10/h1-7H2

InChI Key

WWDVSDDDSOGBOK-UHFFFAOYSA-N

Canonical SMILES

C1CCCS(=O)(=O)CCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1lambda6-Thiocane-1,1-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, leading to the formation of the thiocane ring .

Industrial Production Methods: Industrial production of 1lambda6-Thiocane-1,1-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1lambda6-Thiocane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiocane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiocane derivatives.

Scientific Research Applications

1lambda~6~-Thiocane-1,1-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1lambda6-Thiocane-1,1-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur atom in the thiocane ring can form strong bonds with metal ions, influencing various biochemical pathways. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells.

Comparison with Similar Compounds

1λ⁶,3-Thiazinane-1,1-dione Hydrochloride

  • CAS : 2059999-55-0
  • Molecular Formula: C₄H₁₀ClNO₂S
  • Molecular Weight : 171.65 g/mol
  • Key Differences: The six-membered ring contains sulfur at position 1 and nitrogen at position 3, differing from 1λ⁶-thiocane’s 1,2,6-thiadiazinane backbone. The hydrochloride salt form enhances water solubility and stability, making it preferable for pharmaceutical formulations.

4-(2-Thienylmethyl)-1λ⁶,4-Thiazinane-1,1-dione

  • CAS : 175136-91-1
  • Molecular Formula: C₉H₁₁NO₂S₂ (estimated)
  • Key Differences: A thienylmethyl substituent at position 4 introduces aromaticity and steric bulk, which may enhance binding to biological targets (e.g., enzymes or receptors). This derivative is tailored for applications requiring selective interactions with sulfur-rich environments, such as in kinase inhibitors .

Structural and Functional Data Comparison

Property 1λ⁶-Thiocane-1,1-dione 1λ⁶,3-Thiazinane-1,1-dione HCl 4-(2-Thienylmethyl) Derivative
Molecular Formula C₃H₈N₂O₂S C₄H₁₀ClNO₂S C₉H₁₁NO₂S₂ (est.)
Molecular Weight 136.17 171.65 ~241.32 (est.)
Ring Substituents 1,2,6-Thiadiazinane 1,3-Thiazinane 4-Thiazinane with thienylmethyl
Key Functional Groups Sulfone (S=O) Sulfone + Hydrochloride Sulfone + Thiophene
Potential Applications Drug intermediates, ligands Pharmaceutical salts Targeted therapeutics

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